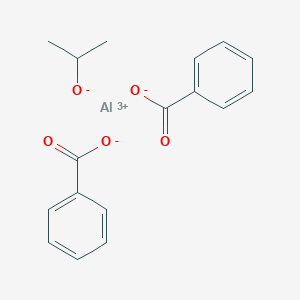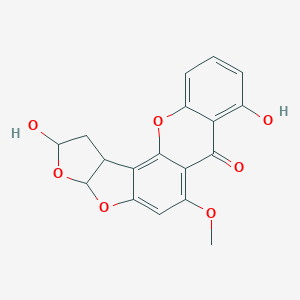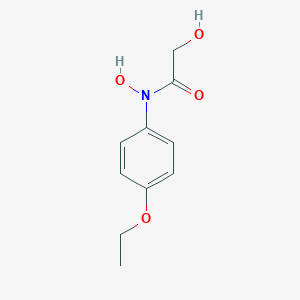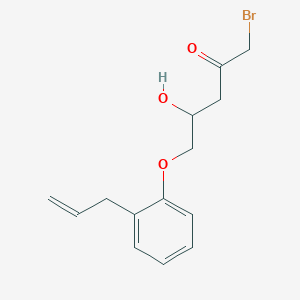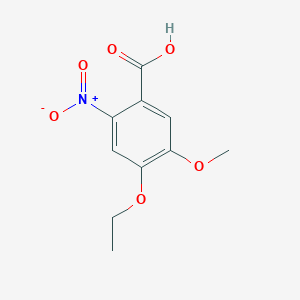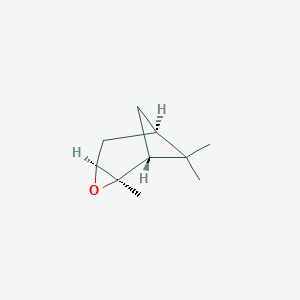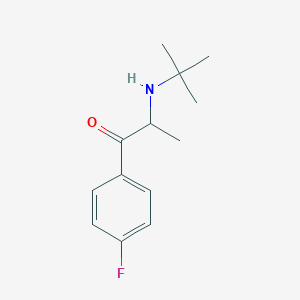
Allyl oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl oleate is a chemical compound that belongs to the class of esters. It is a colorless liquid with a fruity odor and is commonly used in the food industry as a flavoring agent. However, allyl oleate has also been found to have potential applications in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of allyl oleate is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.
Effets Biochimiques Et Physiologiques
Allyl oleate has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, improve insulin sensitivity, and protect against liver damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using allyl oleate in lab experiments is that it is relatively easy to synthesize and is readily available. However, one limitation is that it may not be suitable for all types of experiments and may require further testing to determine its efficacy.
Orientations Futures
There are several potential future directions for research on allyl oleate. One area of interest is its potential as a treatment for inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of interest is its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress in the brain. Additionally, further research is needed to fully understand the mechanism of action of allyl oleate and its potential applications in other areas of scientific research.
Méthodes De Synthèse
Allyl oleate can be synthesized by the reaction of oleic acid with allyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of allyl oleate and water.
Applications De Recherche Scientifique
Allyl oleate has been found to have potential applications in scientific research, particularly in the field of biochemistry. It has been shown to have anti-inflammatory and antioxidant properties, making it useful in the treatment of various diseases.
Propriétés
Numéro CAS |
19855-52-8 |
|---|---|
Nom du produit |
Allyl oleate |
Formule moléculaire |
C21H38O2 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
prop-2-enyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h4,11-12H,2-3,5-10,13-20H2,1H3/b12-11- |
Clé InChI |
SOAVQBSGNVIIEI-QXMHVHEDSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC=C |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC=C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC=C |
Autres numéros CAS |
19855-52-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Aminobenzo[d]thiazol-6-yl)methanol](/img/structure/B25668.png)
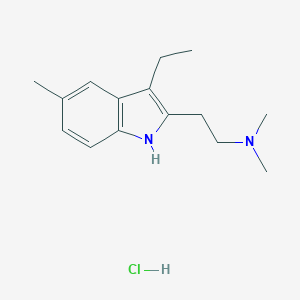
![N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam](/img/structure/B25671.png)
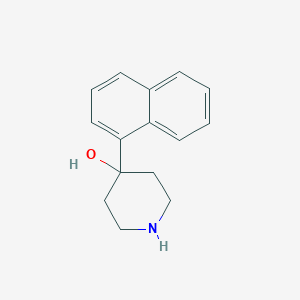
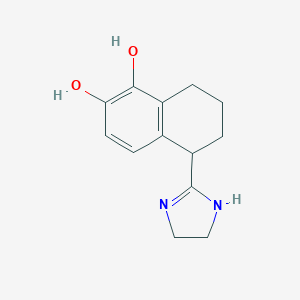
![[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide](/img/structure/B25680.png)
![Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)](/img/structure/B25681.png)
